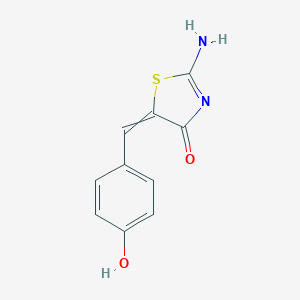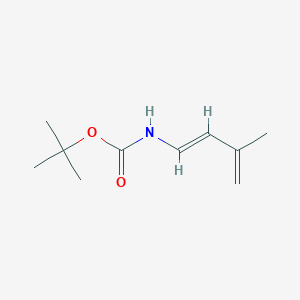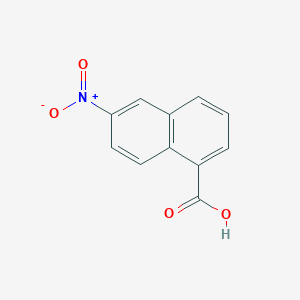
1-Naphthalenecarboxylic acid, 6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylic acid, 6-nitro- is a chemical compound that belongs to the family of naphthalene carboxylic acids. It is also known as 6-nitro-1-naphthoic acid or 6-NO2-1-NA. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxylic acid, 6-nitro- is not fully understood. However, studies have shown that this compound can interact with metal ions and form stable complexes. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects
1-Naphthalenecarboxylic acid, 6-nitro- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, 1-Naphthalenecarboxylic acid, 6-nitro- has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Naphthalenecarboxylic acid, 6-nitro- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it ideal for various applications. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 1-Naphthalenecarboxylic acid, 6-nitro- can be toxic to cells and may cause cell death.
Orientations Futures
There are several future directions for the use of 1-Naphthalenecarboxylic acid, 6-nitro- in scientific research. One of the main directions is the development of new metal complexes for various applications. Additionally, this compound can be further studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of 1-Naphthalenecarboxylic acid, 6-nitro- and its potential applications in various fields.
Conclusion
1-Naphthalenecarboxylic acid, 6-nitro- is a unique chemical compound that has potential applications in various fields including fluorescence detection, metal complex synthesis, and drug development. The synthesis method of this compound is well established, and it has been extensively studied for its biochemical and physiological effects. Although there are some limitations to its use, the potential applications of 1-Naphthalenecarboxylic acid, 6-nitro- in scientific research are promising, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-Naphthalenecarboxylic acid, 6-nitro- can be achieved through several methods. One of the most common methods is the nitration of 1-naphthalenecarboxylic acid using nitric acid and sulfuric acid. This method yields a high purity and high yield of the compound. Another method involves the reaction of 6-nitronaphthalene with chloroacetic acid in the presence of sodium hydroxide. This method also produces a high yield of the compound.
Applications De Recherche Scientifique
1-Naphthalenecarboxylic acid, 6-nitro- has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound can also be used as a ligand for the synthesis of metal complexes. Additionally, 1-Naphthalenecarboxylic acid, 6-nitro- has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
1975-45-7 |
|---|---|
Formule moléculaire |
C11H7NO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
6-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)10-3-1-2-7-6-8(12(15)16)4-5-9(7)10/h1-6H,(H,13,14) |
Clé InChI |
KGERWIYNIIBKLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
SMILES canonique |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Synonymes |
1-NAPHTHALENECARBOXYLIC ACID, 6-NITRO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





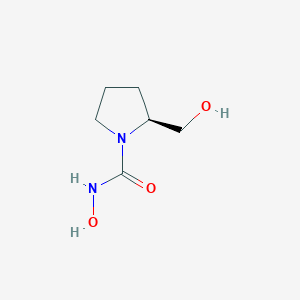

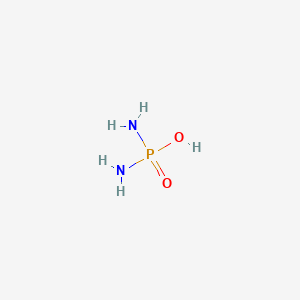
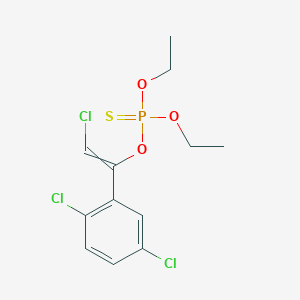
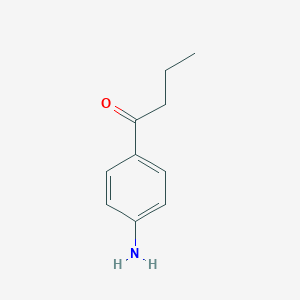
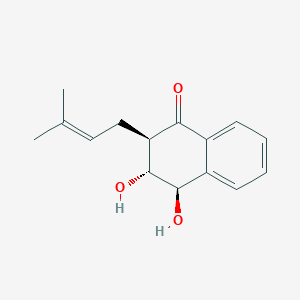

![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)
